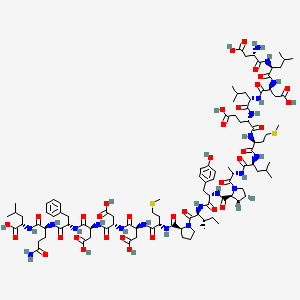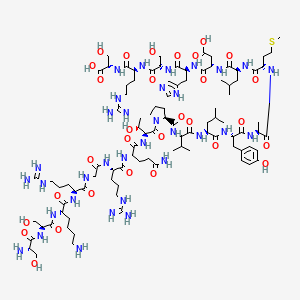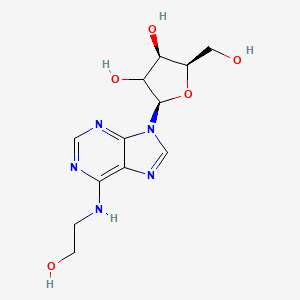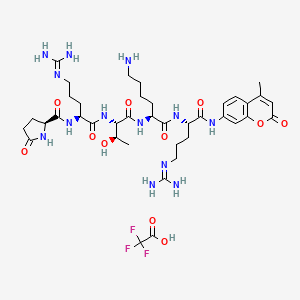
Pyr-Arg-Thr-Lys-Arg-AMC TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyr-Arg-Thr-Lys-Arg-AMC TFA: is a decapeptide substrate specifically designed for the measurement of protease activity. The AMC (7-amino-4-methylcoumarin) moiety within the peptide is cleaved by proteases such as trypsin and thrombin, releasing a fluorescent signal that can be quantified. This compound is widely used in biochemical and pharmaceutical research to study enzyme kinetics and inhibitor potency.
Synthetic Routes and Reaction Conditions:
Peptide Synthesis: The compound is synthesized using solid-phase peptide synthesis (SPPS) techniques. The amino acids are sequentially added to a resin, and peptide bonds are formed using coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (Diisopropylethylamine).
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods:
Scale-Up Synthesis: For industrial-scale production, automated peptide synthesizers are used to handle larger quantities.
Quality Control: Rigorous quality control measures, including mass spectrometry and HPLC, ensure the consistency and purity of the final product.
Types of Reactions:
Hydrolysis: The primary reaction involves the hydrolysis of the peptide bond by proteases such as trypsin and thrombin.
Oxidation and Reduction: These reactions are not typically associated with this compound.
Common Reagents and Conditions:
Proteases: Trypsin and thrombin are commonly used to cleave the AMC moiety.
Buffer Solutions: Reactions are typically carried out in phosphate-buffered saline (PBS) or Tris-HCl buffer to maintain pH stability.
Major Products Formed:
Fluorescent AMC: Upon cleavage, AMC is released, which emits fluorescence upon excitation, allowing for quantification of protease activity.
Scientific Research Applications
Chemistry: Pyr-Arg-Thr-Lys-Arg-AMC TFA is used to study the kinetics of protease enzymes and to screen for potential enzyme inhibitors. Biology: It is employed in cellular biology to understand protease-mediated processes and their regulation. Medicine: The compound is used in drug discovery to identify and evaluate protease inhibitors that could serve as therapeutic agents. Industry: It is utilized in the development of diagnostic assays and research tools for protease-related studies.
Molecular Targets and Pathways:
Proteases: The primary molecular targets are proteases such as trypsin and thrombin.
Pathways: The cleavage of the AMC moiety by these proteases results in the release of a fluorescent signal, which is then measured to determine enzyme activity.
Comparison with Similar Compounds
AMC Peptides: Other AMC-tagged peptides are used for similar purposes in protease research.
Fluorogenic Substrates: Compounds like FITC (Fluorescein Isothiocyanate)-tagged peptides are also used for measuring enzyme activity.
Uniqueness:
This detailed overview provides a comprehensive understanding of Pyr-Arg-Thr-Lys-Arg-AMC TFA, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N13O9.C2HF3O2/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26;3-2(4,5)1(6)7/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44);(H,6,7)/t20-,23+,24+,25+,26+,30+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPUHMHLXQHSPN-HUQKKSBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58F3N13O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B10857492.png)

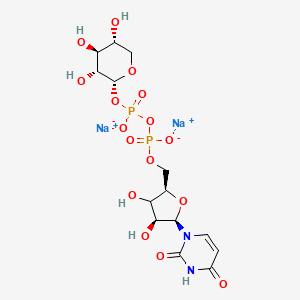
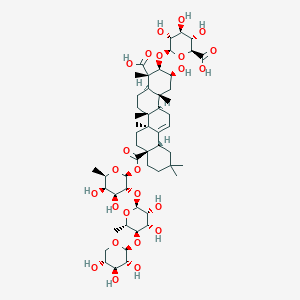
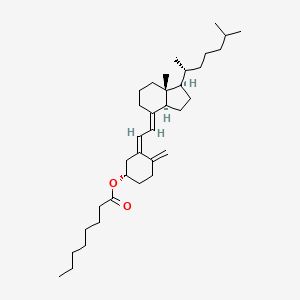
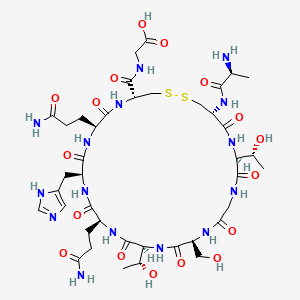
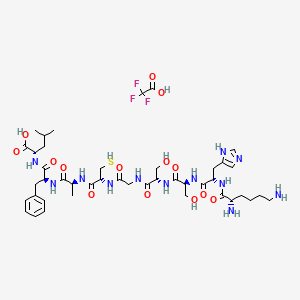

![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857548.png)
